molecular formula C12H18N2O4 B118067 Pyrralin CAS No. 74509-14-1

Pyrralin

Katalognummer B118067
CAS-Nummer: 74509-14-1
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: VTYFITADLSVOAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

“2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine” is a glycation product formed in the final stage of the Maillard reaction . It is taken up in significant amounts with the daily diet . The high bioavailability of this compound can be partly explained by the fact that it forms dipeptides that are substrates of the human peptide transporter 1 (PEPT1) .


Synthesis Analysis

The compound is formed in a Paal–Knorr reaction by the addition of 3-deoxyglucosone (3-DG) to the amino group of the lysine side chain and subsequent eliminations of water . Casein and β-casein were enriched with peptide-bound pyrraline by incubation with 3-DG, and the modified casein samples were subjected to simulated gastrointestinal digestion .


Molecular Structure Analysis

The molecular formula of “2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine” is C12H18N2O4 . Its average mass is 254.282 Da and its monoisotopic mass is 254.126663 Da .


Chemical Reactions Analysis

During the digestion of glycated proteins, pyrraline-containing peptides are formed . After digestion, 50–60% of pyrraline was bound in peptides smaller than 1,000 Da isolated by ultrafiltration . Only less than 4% of pyrraline was released as the free amino acid .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 510.1±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 82.2±3.0 kJ/mol .

Wissenschaftliche Forschungsanwendungen

Indikator für Hitzschäden und AGE-Bildung in Lebensmitteln

Pyrralin wird als Indikator verwendet, um Hitzschäden und die Bildung von fortgeschrittenen Glykationsendprodukten (AGEs) in Lebensmitteln zu bewerten . Es ist ein ursächlicher Faktor für die jüngsten Epidemien von Diabetes und Herz-Kreislauf-Erkrankungen .

Vorhandensein in eiweißreichen Getränken

Peptidangereicherte Getränke (PEDs) werden weltweit aufgrund ihrer schnellen Absorptionsrate und ihrer wahrgenommenen gesundheitlichen Auswirkungen in großem Umfang konsumiert. Es wurde vermutet, dass PED eine wichtige Quelle für this compound ist, insbesondere für peptidbound this compound (Pep-Pyr) .

Nachweis in Molken-, Soja- und Kollagenproteinhydrolysaten

In einer Studie wurden this compound in freier Form (Free-Pyr) und Pep-Pyr in Getränken bestimmt, die mit Molkenproteinhydrolysat (WPH), Sojaproteinhydrolysat (SPH) und Kollagenproteinhydrolysat (CPH) angereichert waren . WPH-angereicherte Getränke enthielten einen hohen Gehalt an Pep-Pyr .

Rolle bei Diabetes und Herz-Kreislauf-Erkrankungen

This compound, eine typische Art von fortgeschrittenem Glykationsendprodukt, wurde in Verbindung mit der Entwicklung von Pathologien gebracht, die mit dem Altern und Diabetes mellitus zusammenhängen .

Hemmung der Pyrralinbildung durch phenolische Verbindungen

Phenolische Verbindungen, die aus Highland-Gerste-Vollkorn (HBWG) und Vinasse (HBVN) extrahiert wurden, wurden verwendet, um die Pyrralinbildung in einem simulierten Lebensmittel zu hemmen . Die Hemmwirkungen von this compound im simulierten Lebensmittel betrugen 52,03 % und 49,22 % durch HBVN bzw. HBWG .

Potenzieller Einsatz in funktionellen Lebensmitteln

Die Studie zeigte, dass Highland-Gerste und ihre Nebenprodukte möglicherweise als funktionelles Lebensmittel verwendet werden können, um die Pyrralinbildung während der Lebensmittelverarbeitung zu regulieren .

Wirkmechanismus

Target of Action

Pyrraline, also known as 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine, is a major advanced glycation end-product (AGE) that is formed in the Maillard reaction . The primary targets of pyrraline are proteins, specifically those containing lysine residues . Pyrraline forms when reducing sugars react with the amino group of lysine side-chains in proteins .

Mode of Action

The interaction of pyrraline with its targets involves a complex series of reactions known as the Maillard reaction . This non-enzymatic condensation reaction occurs between the carbonyl group of a reducing sugar and the primary amine of the lysine side-chain in protein . Sodium ions appear to alter the intramolecular electron density and charge distribution of the peptides and facilitate the reaction by stabilizing some of the intermediates in the reaction sequence .

Biochemical Pathways

The formation of pyrraline affects several biochemical pathways. It is associated with linolenic acid metabolism, phenylalanine, tyrosine and tryptophan biosynthesis, arachidonic acid metabolism, tyrosine metabolism, and glycerophospholipid metabolism . These pathways are perturbed during the pathological process induced by pyrraline .

Pharmacokinetics

The pharmacokinetics of pyrraline involve its formation during the digestion of glycated proteins. Pyrraline-containing dipeptides, which are substrates of the human peptide transporter 1 (PEPT1), are formed during luminal digestion of glycated proteins . This process can enhance the bioavailability of pyrraline .

Result of Action

The presence of pyrraline has been associated with several health conditions, including nephropathy and diabetes . It is also known to be a potential health risk due to its presence in many modern diets that are heat processed . Pyrraline might result in potential health risks because many modern diets are heat processed .

Action Environment

The formation of pyrraline is influenced by environmental factors such as temperature and the presence of sodium chloride . For instance, model systems prepared by heating peptides with glucose from 60 °C to 220 °C for up to 65 min showed that the amounts of peptide-bound pyrraline formed were influenced by the neighboring amino acids on the peptide-bound pyrraline formation . Additionally, sodium chloride, especially at 0.50%, promoted Maillard browning and pyrraline formation, with a simultaneous increase in the 3-deoxyglucosone concentration .

Biochemische Analyse

Biochemical Properties

Pyrraline plays a role in biochemical reactions as a product of the Maillard reaction. It is formed when 3-deoxyglucosone reacts with the amino group of lysine residues in proteins. This reaction leads to the formation of pyrraline-containing peptides, which can be absorbed by the human peptide transporter 1 (PEPT1) . Pyrraline interacts with various enzymes and proteins, including those involved in the digestion of glycated proteins. For example, during the digestion of casein glycated by 3-deoxyglucosone, pyrraline-containing peptides are formed and can be absorbed from the gut .

Cellular Effects

Pyrraline affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with cellular transporters such as PEPT1, which facilitates the absorption of pyrraline-containing peptides . Additionally, pyrraline can impact cell signaling pathways and gene expression. For instance, the presence of pyrraline in the diet has been associated with changes in the expression of genes related to inflammation and oxidative stress . These effects suggest that pyrraline may play a role in cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, pyrraline exerts its effects through binding interactions with biomolecules. It is formed through the reaction of 3-deoxyglucosone with lysine residues, resulting in the formation of pyrraline-containing peptides . These peptides can interact with cellular transporters and enzymes, influencing their activity. For example, pyrraline has been shown to inhibit the activity of certain digestive enzymes, leading to changes in protein digestion and absorption . Additionally, pyrraline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrraline can change over time. Studies have shown that pyrraline is relatively stable during digestion, with a significant portion of pyrraline remaining bound in peptides after digestion . The stability and degradation of pyrraline can vary depending on the conditions of the experiment. Long-term studies have indicated that pyrraline can accumulate in tissues over time, potentially leading to chronic effects on cellular function . These findings highlight the importance of considering the temporal effects of pyrraline in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of pyrraline can vary with different dosages in animal models. Studies have shown that low doses of pyrraline can be absorbed and metabolized without significant adverse effects . Higher doses of pyrraline have been associated with toxic effects, including inflammation and oxidative stress . These threshold effects suggest that there is a dosage-dependent relationship between pyrraline exposure and its impact on health. It is important to consider these dosage effects when evaluating the safety and potential risks of pyrraline in animal models.

Metabolic Pathways

Pyrraline is involved in several metabolic pathways, primarily related to the Maillard reaction. It is formed through the reaction of 3-deoxyglucosone with lysine residues, resulting in the formation of pyrraline-containing peptides . These peptides can be absorbed and metabolized by the body, with pyrraline being further processed by various enzymes and cofactors . The presence of pyrraline can also affect metabolic flux and metabolite levels, particularly in relation to glucose and protein metabolism . Understanding these metabolic pathways is crucial for evaluating the impact of pyrraline on overall health.

Transport and Distribution

Pyrraline is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The human peptide transporter 1 (PEPT1) plays a key role in the absorption of pyrraline-containing peptides from the gut . Once absorbed, pyrraline can be distributed to various tissues, where it can accumulate and exert its effects . The distribution of pyrraline within the body can influence its localization and accumulation, potentially leading to tissue-specific effects . These transport and distribution mechanisms are important for understanding the overall impact of pyrraline on health.

Subcellular Localization

The subcellular localization of pyrraline can affect its activity and function. Pyrraline-containing peptides can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, pyrraline has been shown to localize to the lysosomes, where it can influence lysosomal function and protein degradation . Additionally, pyrraline can interact with other cellular structures, such as the endoplasmic reticulum and mitochondria, affecting their activity and overall cellular function . Understanding the subcellular localization of pyrraline is crucial for elucidating its mechanism of action and potential effects on health.

Eigenschaften

IUPAC Name

2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFITADLSVOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74509-14-1
Record name Pyrraline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine impact protein digestion?

A1: 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine acts as a potent inhibitor of digestive enzymes. Specifically, it competitively inhibits aminopeptidase N , an enzyme crucial for breaking down peptides in the small intestine. This inhibition leads to reduced uptake of dietary protein-derived lysine, as demonstrated in rat studies .

Q2: How is 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine formed and how can it be detected?

A2: This compound forms as a result of the Maillard reaction, specifically between glucose and the side chain amino group of lysine residues in proteins like bovine serum albumin . Detection and quantification can be achieved through a multi-step process: alkaline hydrolysis of the protein, fractionation of the resulting hydrolysate, and finally, separation and identification using High-Performance Liquid Chromatography (HPLC) . Further confirmation of its identity can be achieved by comparing it to a synthesized standard using techniques like fast atom bombardment-mass spectrometry . Additionally, a colorimetric assay using thiobarbituric acid can be employed for detection .

Q3: Has the synthesis of 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine been achieved?

A3: Yes, there are published methods for the synthesis of (±)-2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine . This synthetic route allows for further investigation of its biological activity and potential applications.

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